H-Lys-AMC
Description
BenchChem offers high-quality H-Lys-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)/t13-/m0/s1 |
InChI Key |
ZLBMFVYCTXDWPT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: H-Lys-AMC as a Fluorogenic Probe
Executive Summary
H-Lys-AMC (L-Lysine-7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate used primarily to assay the activity of aminopeptidases with specificity for basic N-terminal residues (specifically Lysine).[] Unlike colorimetric substrates, H-Lys-AMC allows for continuous kinetic monitoring of enzymatic activity with high signal-to-noise ratios.
This guide details the physicochemical properties, photophysical mechanisms, and validated experimental protocols for utilizing H-Lys-AMC in high-throughput screening and enzymology.
Chemical Identity & Molecular Architecture[2]
H-Lys-AMC consists of the amino acid L-Lysine conjugated via a peptide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).[][2]
Physicochemical Constants[4]
| Property | Value | Notes |
| Chemical Name | L-Lysine-7-amido-4-methylcoumarin | |
| Common Abbreviation | H-Lys-AMC | Also: Lys-AMC |
| CAS Number (Free Base) | 92605-76-0 | Primary identifier |
| CAS Number (Acetate) | 201853-23-8 | Common salt form for solubility |
| Molecular Formula | C₁₆H₂₁N₃O₃ | Free base |
| Molecular Weight | 303.36 g/mol | Free base |
| Solubility | DMSO (≥ 10 mM), DMF | Sparingly soluble in water; requires organic co-solvent for stock |
| Appearance | White to off-white powder | Protect from light |
Structural Diagram & Cleavage Mechanism
The utility of H-Lys-AMC relies on the "unmasking" of the coumarin fluorophore. In the intact substrate, the electron-donating amine of the coumarin is involved in an amide bond, which quenches its fluorescence via the Internal Charge Transfer (ICT) mechanism. Upon enzymatic hydrolysis, the free amine is restored, significantly increasing the quantum yield.
Figure 1: Enzymatic hydrolysis mechanism. The cleavage of the amide bond restores the electron-donating capability of the 7-amino group, triggering strong fluorescence.
Photophysical Properties[6]
-
Excitation Max (λex): 360–380 nm (UV/Blue region)
-
Emission Max (λem): 440–460 nm (Blue/Cyan region)[3]
-
Stokes Shift: ~80 nm (Minimizes self-quenching and scattering interference)
Critical pH Dependency: The fluorescence of the released AMC is pH-dependent. The free amine of AMC has a pKa of approximately 7.8.
-
pH > 8.0: AMC exists primarily in the unprotonated form, which is maximally fluorescent.
-
pH < 7.0: Protonation of the amine quenches fluorescence.
-
Implication: Assays should ideally be conducted at pH 7.5–8.0. If acidic conditions are required for enzyme activity, a "stop solution" (high pH buffer) must be used before reading.
Biological Applications & Specificity
Primary Targets: Aminopeptidases
H-Lys-AMC is the substrate of choice for Aminopeptidase B (APB) and Aminopeptidase N (APN/CD13) , which selectively remove N-terminal basic amino acids (Lys, Arg) from peptides.
Distinction from HDAC Assays
Researchers often confuse H-Lys-AMC with HDAC substrates.
-
HDAC Substrate: Acetylated Lysine (e.g., Boc-Lys(Ac)-AMC ).[3][4] HDACs remove the acetyl group.[3]
-
H-Lys-AMC Role: In HDAC assays, H-Lys-AMC is the intermediate product generated after HDAC activity. A second developer enzyme (Trypsin) is then required to cleave the H-Lys-AMC to release the signal.
-
Direct Use: H-Lys-AMC is used directly only for aminopeptidases, not deacetylases.
Experimental Protocol: Kinetic Assay
Objective: Determine the specific activity of an unknown Aminopeptidase sample.
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 mM ZnCl₂ (many aminopeptidases are metalloenzymes requiring Zn²⁺ or Ca²⁺).
-
Stock Solution (10 mM): Dissolve 3.03 mg of H-Lys-AMC (free base) in 1.0 mL of anhydrous DMSO. Store at -20°C. Note: If using Acetate salt (MW ~363), use 3.63 mg.
-
AMC Standard (Reference): Prepare 10 µM free 7-amino-4-methylcoumarin in Assay Buffer for quantitation.
Workflow (Self-Validating Protocol)
Figure 2: Standard kinetic assay workflow for aminopeptidase activity profiling.
Step-by-Step Procedure
-
Dilution: Dilute the 10 mM DMSO stock into the Assay Buffer to a working concentration of 50–100 µM. Keep DMSO concentration < 1% to avoid enzyme inhibition.
-
Plating: Add 90 µL of Substrate Working Solution to wells of a black 96-well plate (black plates minimize background scattering).
-
Initiation: Add 10 µL of Enzyme sample to "Test" wells. Add 10 µL of Buffer to "Control" wells.
-
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.
-
Settings:
-
Quantitation: Convert RFU (Relative Fluorescence Units) to concentration (µM) using the slope of the AMC Standard Curve.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis or contaminated stock. | Check "Negative Control" wells. Store stock at -20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[6] |
| Low Signal Intensity | pH mismatch or Inner Filter Effect. | Ensure Assay Buffer pH is > 7.5. If substrate concentration is >200 µM, self-quenching may occur; dilute substrate. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use the initial velocity (linear portion, first 5-10 mins). Verify enzyme stability with a known positive control. |
Storage:
-
Solid: Stable for >1 year at -20°C, desiccated.
-
DMSO Stock: Stable for 3–6 months at -20°C. Discard if solution turns yellow (indicates free AMC release).
References
-
PubChem. (n.d.).[7] Compound Summary: H-Lys-AMC. National Library of Medicine. Retrieved from [Link]
Sources
- 2. CAS 201853-23-8: H-LYS-AMC ACOH | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. H-Lys-AMC | C16H21N3O3 | CID 7015860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing a Cell-Based Assay with H-Lys-AMC
Introduction: Illuminating Protease Activity within the Cell
The intricate dance of cellular life is orchestrated by a vast array of enzymes, among which proteases play a pivotal role in regulating everything from protein turnover and signaling cascades to apoptosis and immune responses. Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making them a critical class of targets for drug discovery and development.[1]
Fluorogenic assays have emerged as a highly sensitive and quantitative method for monitoring enzyme activity in real-time.[2] These assays employ substrates that are intrinsically non-fluorescent but release a highly fluorescent molecule upon enzymatic cleavage.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a robust cell-based assay using H-Lys-AMC (L-Lysine 7-amido-4-methylcoumarin), a fluorogenic substrate designed to probe the activity of proteases that exhibit specificity for cleaving after lysine residues, such as certain lysosomal cathepsins.
H-Lys-AMC consists of the amino acid lysine linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact state, the fluorescence of AMC is quenched. Upon cleavage of the amide bond by a target protease, the free AMC is liberated, resulting in a quantifiable increase in fluorescence. This direct proportionality between fluorescence and enzyme activity allows for a sensitive and continuous monitoring of protease function within a cellular context.
This guide is structured to provide not just a step-by-step protocol, but also the scientific rationale behind the experimental choices, enabling users to adapt and troubleshoot the assay for their specific research needs. We will delve into the principles of the assay, detailed protocols for both live-cell and cell lysate-based approaches, data analysis, and the critical importance of controls for a self-validating experimental system.
Principle of the H-Lys-AMC Cell-Based Assay
The core of this assay lies in the enzymatic liberation of the fluorophore AMC from the H-Lys-AMC substrate. Many proteases, particularly those with trypsin-like activity, recognize and cleave peptide bonds C-terminal to basic amino acids like lysine.
Mechanism of Action
dot digraph "HLysAMC_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
sub [label="H-Lys-AMC\n(Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; enz [label="Target Protease\n(e.g., Lysosomal Cathepsin)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; prod1 [label="Cleaved Peptide\nFragment", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="Free AMC\n(Highly Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; light [label="Excitation\n(360-380 nm)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fluor [label="Emission\n(440-460 nm)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> enz [label=" Binding & Cleavage"]; enz -> prod1; enz -> prod2; prod2 -> light [style=invis]; light -> fluor [label=" Fluorescence"]; } mend Figure 1: Enzymatic cleavage of H-Lys-AMC.
When H-Lys-AMC is introduced to cells, it can be taken up and processed by intracellular proteases. In the context of this application note, we will focus on lysosomal cathepsins, a family of proteases crucial for protein degradation within the lysosome.[1][3] Several cathepsins, including Cathepsin B, exhibit activity that can lead to the cleavage of substrates after a lysine residue.[1] The acidic environment of the lysosome is optimal for the activity of many of these enzymes.[4]
The assay can be performed in two primary formats:
-
Live-Cell Assay: The substrate is added directly to cultured cells. This approach provides real-time kinetic data on enzyme activity within the intact cellular machinery.
-
Cell Lysate Assay: Cells are first lysed to release their contents, and the assay is then performed on the resulting lysate. This method allows for the normalization of activity to total protein concentration and can be useful when the substrate has poor membrane permeability or when studying cytosolic proteases.
Materials and Reagents
Reagents
| Reagent | Recommended Source | Notes |
| H-Lys-AMC hydrochloride | Commercially available | Store desiccated at -20°C, protected from light. |
| 7-Amino-4-methylcoumarin (AMC) | Commercially available | For generating a standard curve. Store at -20°C. |
| Cell Culture Medium (Phenol-Red Free) | Commercially available | Phenol red can cause high background fluorescence.[5][6] |
| Fetal Bovine Serum (FBS) | Commercially available | |
| Phosphate-Buffered Saline (PBS) | In-house preparation or commercial | |
| Trypsin-EDTA | Commercially available | For cell detachment. |
| Dimethyl Sulfoxide (DMSO) | Commercially available | For preparing stock solutions of H-Lys-AMC and AMC. |
| Cell Lysis Buffer | See Protocol Section | For the cell lysate assay. |
| Protease Inhibitor Cocktail | Commercially available | Optional, for cell lysate assays to inhibit non-target proteases. |
| Specific Protease Inhibitor | Commercially available | For use as a negative control (e.g., a Cathepsin B inhibitor). |
| Protein Assay Reagent (e.g., BCA kit) | Commercially available | For normalizing data in the cell lysate assay. |
Equipment
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[7]
-
Humidified incubator at 37°C with 5% CO2.
-
Laminar flow hood for sterile cell culture.
-
Inverted microscope for cell visualization.
-
Standard cell culture flasks, plates, and consumables.
-
Black, clear-bottom 96-well microplates for fluorescence assays to minimize crosstalk and background.[5]
-
Multichannel pipette.
-
Centrifuge.
Experimental Protocols
Protocol 1: Live-Cell Kinetic Assay
This protocol is designed for real-time monitoring of protease activity in living cells.
Workflow Overview
dot digraph "LiveCell_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Seed Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubate\n(24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Prepare H-Lys-AMC\nWorking Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Substrate\nto Cells", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; E [label="5. Kinetic Reading\non Plate Reader", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; F [label="6. Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> D; C -> D; D -> E; E -> F; } mend Figure 2: Live-cell assay workflow.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells and determine cell density.
-
Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of phenol red-free culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Include wells for "no-cell" controls (medium only) to determine background fluorescence.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and recovery.
-
-
Preparation of H-Lys-AMC Working Solution:
-
Prepare a 10 mM stock solution of H-Lys-AMC in DMSO.
-
On the day of the assay, dilute the stock solution in pre-warmed, serum-free, phenol red-free medium to the desired final concentration. A typical starting concentration is 10-50 µM. It is crucial to optimize this concentration for your specific cell type and target enzyme.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the H-Lys-AMC working solution to each well.
-
For negative controls, pre-incubate cells with a specific inhibitor of the target protease for 30-60 minutes before adding the substrate.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure fluorescence kinetically every 5-10 minutes for 1-2 hours.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Ensure the plate is maintained at 37°C throughout the reading.
-
Protocol 2: Cell Lysate End-Point Assay
This protocol is suitable for endpoint measurements and allows for data normalization to protein concentration.
Workflow Overview
dot digraph "Lysate_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Culture & Treat Cells\nin larger format (e.g., 6-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Lyse Cells & Collect Lysate", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; C [label="3. Determine Protein\nConcentration (e.g., BCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Prepare Assay Plate\nwith Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Add H-Lys-AMC\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; F [label="6. Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Read Fluorescence\n(End-point)", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; H [label="8. Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } mend Figure 3: Cell lysate assay workflow.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells in an appropriate format (e.g., 6-well plates or 10 cm dishes) to obtain sufficient cell numbers.
-
Apply experimental treatments (e.g., drug compounds) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 20 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).[8]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is a critical step for data normalization.[9]
-
-
Assay Setup:
-
In a black 96-well plate, add a standardized amount of protein (e.g., 10-50 µg) from each lysate to individual wells.
-
Adjust the volume of each well to 50 µL with the lysis buffer.
-
Include a "lysate-free" control (lysis buffer only) for background subtraction.
-
-
Assay Execution:
-
Prepare a 2X H-Lys-AMC working solution (e.g., 20-100 µM) in an appropriate assay buffer (the composition may need to be optimized for the target protease, for example, a slightly acidic buffer for lysosomal enzymes).
-
Add 50 µL of the 2X H-Lys-AMC working solution to each well.
-
For negative controls, add a specific protease inhibitor to designated wells along with the substrate.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the end-point fluorescence using a microplate reader (Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis and Interpretation
AMC Standard Curve
To convert the relative fluorescence units (RFU) into the absolute amount of product formed (moles of AMC), a standard curve must be generated.
Protocol for AMC Standard Curve
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in the same assay buffer used for the experiment (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).[10][11]
-
Add 100 µL of each dilution to a well of the black 96-well plate in triplicate.
-
Read the fluorescence at the same settings used for the experimental assay.
-
Subtract the fluorescence of the blank (0 µM AMC) from all other readings.
-
Plot the corrected RFU values against the known AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU and 'x' is the AMC concentration. The slope 'm' will be used to convert experimental RFU values to AMC concentration.
Calculating Enzyme Activity
For the Live-Cell Kinetic Assay:
-
Plot RFU versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Convert the V₀ (RFU/min) to the rate of AMC production (µmol/min) using the slope from the AMC standard curve.
For the Cell Lysate End-Point Assay:
-
Subtract the background fluorescence (no-lysate control) from all readings.
-
Use the equation from the AMC standard curve to convert the corrected RFU to the concentration of AMC produced.
-
Calculate the enzyme activity, often expressed as pmol of AMC produced per minute per mg of protein.
Normalization of Data
To account for variations in cell number or protein content, it is essential to normalize the data.[9][12]
-
Live-Cell Assay: After the kinetic read, you can perform a cell viability assay (e.g., using Calcein-AM or a DNA-binding dye like Hoechst) in the same wells to normalize the activity to the number of viable cells.
-
Cell Lysate Assay: As described, normalize the activity to the total protein concentration of the lysate.
Establishing a Self-Validating System: Controls are Key
The inclusion of appropriate controls is non-negotiable for ensuring the validity and interpretability of your results.
| Control Type | Purpose | Implementation |
| Negative Control | To confirm that the observed fluorescence is due to the specific activity of the target protease. | Treat cells with a known, specific inhibitor of the target protease. A significant reduction in fluorescence confirms assay specificity. |
| Positive Control | To ensure that the assay is working correctly and is capable of detecting activity. | Use a cell line known to have high expression and activity of the target protease, or a purified recombinant enzyme. |
| No-Cell/No-Lysate Control | To measure the background fluorescence of the medium and substrate. | Include wells containing only the assay buffer and H-Lys-AMC. |
| Vehicle Control | To account for any effects of the solvent used to dissolve test compounds or inhibitors. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the test compounds. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from phenol red in the medium.[5][6]- Autofluorescence from serum components.[6]- Intrinsic fluorescence of test compounds.- Substrate instability and spontaneous hydrolysis. | - Use phenol red-free medium.- Reduce serum concentration during the assay or use serum-free medium.- Run a control with the compound alone to measure its fluorescence.- Prepare substrate solutions fresh and protect from light. |
| Low Signal or No Activity Detected | - Low expression or activity of the target protease in the chosen cell line.- Sub-optimal assay conditions (pH, temperature).- Incorrect instrument settings (gain, focal height).[6]- Cell death or low viability. | - Use a positive control cell line or purified enzyme to validate the assay setup.- Optimize the assay buffer pH for the target enzyme (e.g., acidic for lysosomal proteases).- Optimize the gain setting on the plate reader to enhance signal without saturation.- Perform a cell viability assay in parallel. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate due to evaporation. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile water or PBS to minimize evaporation.[13] |
Conclusion
The H-Lys-AMC cell-based assay is a powerful tool for investigating the activity of specific proteases in a physiologically relevant context. By carefully considering the experimental design, including the choice between a live-cell or lysate-based approach, optimizing key parameters such as substrate concentration and incubation time, and incorporating a comprehensive set of controls, researchers can generate reliable and reproducible data. This detailed guide, grounded in established scientific principles, provides the necessary framework to successfully implement this assay, paving the way for new insights into protease function and the discovery of novel therapeutic agents.
References
-
iGEM. (2017). AMC standard curve assay protocol. [Link]
-
Collins, S. E., et al. (2017). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. Proteomes, 5(1), 6. [Link]
-
Harlan, B. A., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols, 1(3), 100185. [Link]
-
Ng, A., et al. (2013). Optimization of a fluorescence-based lysozyme activity assay for contact lens studies. Current Eye Research, 38(2), 252-259. [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Turk, V., et al. (2021). Lysosomal Proteases and Their Inhibitors. International Journal of Molecular Sciences, 22(19), 10383. [Link]
-
BioVision Incorporated. Proteasome Activity Assay Kit. [Link]
-
bioRxiv. (2023). Proteasome Inhibition Enhances Lysosome-mediated Targeted Protein Degradation. [Link]
-
ResearchGate. (2022). The Lysis Buffer for Enzyme Activity Assay?. [Link]
-
Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Promega Connections. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. [Link]
-
Gelb, M. H., et al. (2019). A Specific Substrate for the Assay of Lysosomal Acid Lipase. Clinical Chemistry, 65(4), 547-555. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
MDPI. (2022). UBA6 Inhibition Accelerates Lysosomal TRPML1 Depletion and Exosomal Secretion in Lung Cancer Cells. International Journal of Molecular Sciences, 23(15), 8443. [Link]
-
Johnson, A. G., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. PLoS ONE, 15(8), e0237995. [Link]
-
FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. [Link]
-
Frontiers in Chemistry. (2018). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. [Link]
-
Nature Methods. (2012). On the cutting edge: protease-based methods for sensing and controlling cell biology. [Link]
-
ResearchGate. (2015). How do I normalize my MTT assay for reduced cell number in treated sample if my drug inhibits cell division?. [Link]
-
Neuroscience Letters. (2009). Inhibition of lysosomal functions reduces proteasomal activity. [Link]
-
Annual Review of Biochemistry. (2014). Activity-Based Profiling of Proteases. [Link]
-
Current Eye Research. (2013). Optimization of a Fluorescence-based Lysozyme Activity Assay for Contact Lens Studies. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
ResearchGate. (2009). Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format. [Link]
-
PubMed. (2015). Inhibition of lysosomal cysteine proteases by a series of Au(I) complexes: a detailed mechanistic investigation. [Link]
-
Seminars in Cell & Developmental Biology. (2015). Specific functions of lysosomal proteases in endocytic and autophagic pathways. [Link]
-
MDPI. (2020). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. [Link]
-
NCBI Bookshelf. (2009). Physiology of the lysosome. [Link]
Sources
- 1. Lysosomal Proteases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology of the lysosome - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. apexbt.com [apexbt.com]
- 9. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. marinbio.com [marinbio.com]
Application Notes and Protocols for Live-Cell Imaging Using H-Lys-AMC
Illuminating Protease Activity in Living Cells: A Detailed Guide to Using H-Lys-AMC
Introduction: The "Why" and "How" of Fluorogenic Protease Substrates
In the intricate landscape of cellular biology, proteases play a pivotal role in a vast array of physiological and pathological processes, from protein turnover and signaling to cancer progression and neurodegenerative diseases.[1][2] Understanding the dynamics of protease activity within the complex environment of a living cell is therefore a critical objective for researchers in basic science and drug development. Enzyme-activated fluorogenic probes provide a powerful and sensitive method to monitor these enzymatic activities in real-time and within their native cellular context.[3]
This guide focuses on a widely used fluorogenic substrate, H-Lys-AMC (L-Lysine 7-amido-4-methylcoumarin), providing a comprehensive protocol for its application in live-cell imaging.[] We will delve into the mechanistic underpinnings of this assay, offer a detailed, step-by-step methodology, and provide insights into data interpretation and troubleshooting, empowering researchers to confidently and accurately measure protease activity in their experimental systems.
The Science Behind H-Lys-AMC: A Self-Validating System
H-Lys-AMC is a derivative of the blue-emitting fluorophore 7-amino-4-methylcoumarin (AMC).[] The lysine residue is linked to the 7-amino group of AMC via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is quenched. However, upon enzymatic cleavage of this amide bond by proteases that recognize and cleave after a lysine residue, the free AMC is released.[5] This liberation of AMC results in a significant increase in fluorescence, which can be detected and quantified using fluorescence microscopy or a plate reader. This "turn-on" mechanism provides a high signal-to-background ratio, making it a sensitive tool for detecting protease activity.[3]
The choice of H-Lys-AMC is particularly relevant for studying certain members of the cathepsin family of proteases, which are often localized in lysosomes and are involved in various cellular processes.[1] For instance, Cathepsin B, a lysosomal cysteine protease, is known to have substrate specificity that includes cleavage after basic amino acid residues like lysine.[1][6] However, it's crucial to acknowledge that while H-Lys-AMC is a valuable tool, it is not entirely specific for a single protease and can be cleaved by other proteases with similar substrate preferences.[5] Therefore, experimental design should include appropriate controls, such as specific protease inhibitors, to validate the source of the observed fluorescence signal.
Mechanism of Action: A Visual Representation
The enzymatic cleavage of H-Lys-AMC and the subsequent release of the fluorescent AMC molecule can be visualized as a clear, sequential process.
Figure 1. Enzymatic cleavage of H-Lys-AMC.
Quantitative Data at a Glance: Key Parameters for H-Lys-AMC
For successful and reproducible experiments, it is essential to be aware of the key properties and recommended parameters for using H-Lys-AMC.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₃ | [7] |
| Molecular Weight | 303.36 g/mol | [7] |
| Excitation Maximum (Free AMC) | ~341-355 nm | [8][9] |
| Emission Maximum (Free AMC) | ~441-460 nm | [8][9] |
| Recommended Solvent | DMSO | [10] |
| Typical Stock Concentration | 10-50 mM in DMSO | N/A |
| Typical Working Concentration | 10-100 µM | [11] |
| Storage Conditions | Store at -20°C, protect from light | [] |
Experimental Protocol: A Step-by-Step Guide to Live-Cell Imaging
This protocol provides a general framework for using H-Lys-AMC to measure protease activity in adherent live cells. Optimization will be necessary for different cell types and experimental conditions.
Materials and Reagents
-
H-Lys-AMC substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells of interest
-
Multi-well imaging plates or chambered coverglass
-
Fluorescence microscope with appropriate filters for DAPI/blue fluorescence
-
Optional: Protease inhibitor specific to the target of interest (e.g., CA-074 for Cathepsin B)
-
Optional: Hoechst 33342 or other live-cell nuclear stain
Experimental Workflow
The overall workflow for a live-cell imaging experiment with H-Lys-AMC involves cell preparation, substrate loading, imaging, and data analysis.
Figure 2. Live-cell imaging workflow with H-Lys-AMC.
Detailed Protocol
1. Cell Preparation
-
a. Seed adherent cells onto a multi-well imaging plate or chambered coverglass at a density that will result in 50-70% confluency at the time of the experiment.
-
b. Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂. Allow the cells to adhere and grow for at least 24 hours.
2. Reagent Preparation
-
a. H-Lys-AMC Stock Solution: Prepare a 10-50 mM stock solution of H-Lys-AMC in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
b. H-Lys-AMC Working Solution: On the day of the experiment, dilute the H-Lys-AMC stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (typically 10-100 µM). It is crucial to optimize this concentration for your specific cell type to maximize signal and minimize potential cytotoxicity.
3. Experimental Treatments (Optional)
-
If investigating the effect of a compound or treatment on protease activity, treat the cells with the compound for the desired duration before adding the H-Lys-AMC substrate.
-
For inhibitor controls, pre-incubate the cells with a specific protease inhibitor for at least 30-60 minutes before adding the H-Lys-AMC substrate.
4. Substrate Loading and Incubation
-
a. Gently aspirate the culture medium from the cells.
-
b. Wash the cells once with pre-warmed PBS.
-
c. Add the H-Lys-AMC working solution to the cells.
-
d. Incubate the cells at 37°C for the desired time (typically 30-60 minutes). This incubation time should be optimized.
-
e. (Optional) For nuclear counterstaining, add a live-cell nuclear stain like Hoechst 33342 during the last 10-15 minutes of incubation.
5. Live-Cell Imaging
-
a. After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess substrate and reduce background fluorescence.[12]
-
b. Add fresh, pre-warmed live-cell imaging medium to the cells.
-
c. Immediately proceed to image the cells using a fluorescence microscope equipped with a heated stage and CO₂ control to maintain cell viability.[12]
-
d. Acquire images using a filter set appropriate for AMC (Excitation: ~350 nm, Emission: ~450 nm).
-
e. It is critical to use consistent imaging parameters (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison.[13]
6. Data Analysis
-
a. The fluorescence intensity within the cells is proportional to the protease activity.
-
b. Use image analysis software to quantify the mean fluorescence intensity per cell or per defined region of interest (ROI).
-
c. Normalize the fluorescence intensity to a cell count (e.g., using a nuclear stain) or to a control condition.
-
d. For kinetic studies, acquire images at multiple time points to monitor the change in fluorescence over time.
Trustworthiness: A Self-Validating Experimental Design
To ensure the reliability of your results, it is imperative to include proper controls in your experimental design.
-
Negative Control (No Cells): Image wells containing only the H-Lys-AMC working solution to determine the background fluorescence of the substrate itself.
-
Negative Control (Inhibitor-Treated Cells): Treat cells with a specific inhibitor for the protease of interest to confirm that the observed fluorescence is due to the activity of that specific enzyme. A significant reduction in fluorescence in the presence of the inhibitor validates the assay.
-
Positive Control: If available, use a cell line known to have high activity of the target protease or treat cells with a known activator of the protease.
-
Vehicle Control: If your treatment involves a solvent (e.g., DMSO), include a vehicle control to account for any effects of the solvent on protease activity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence of cells or medium.- Substrate concentration is too high.- Incomplete removal of excess substrate. | - Use phenol red-free medium.- Optimize (lower) the H-Lys-AMC concentration.- Ensure thorough washing steps after incubation. |
| Low or No Signal | - Low protease activity in the cells.- Substrate concentration is too low.- Incorrect filter set or imaging parameters.- Substrate degradation. | - Use a positive control cell line or treatment.- Optimize (increase) the H-Lys-AMC concentration.- Verify microscope filter specifications.- Use fresh or properly stored H-Lys-AMC. |
| Cell Death/Toxicity | - H-Lys-AMC concentration is too high.- Prolonged incubation time.- Phototoxicity from imaging. | - Perform a cytotoxicity assay to determine the optimal concentration.- Reduce the incubation time.- Minimize light exposure during imaging (use lower laser power, shorter exposure times).[12] |
| Inconsistent Results | - Variation in cell number.- Inconsistent incubation times or imaging parameters. | - Normalize fluorescence to cell number.- Maintain consistent experimental procedures. |
Conclusion: A Powerful Tool for Cellular Exploration
The use of H-Lys-AMC in live-cell imaging offers a dynamic and sensitive method for investigating protease activity within its native cellular environment. By understanding the underlying principles of the assay, adhering to a well-structured protocol, and incorporating appropriate controls, researchers can generate reliable and insightful data. This powerful technique will continue to be an invaluable tool in unraveling the complex roles of proteases in health and disease, ultimately contributing to the development of novel therapeutic strategies.
References
- BOC Sciences. CAS 92605-76-0 H-Lys-AMC.
- eLife. (2021).
- JoVE. (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview.
- National Institutes of Health (NIH). (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging.
- Patsnap Synapse. (2024). What is the mechanism of L-Lysine hydrochloride?.
- YouTube. (2021). Live Cell Imaging.
- Promega Corporation.
- Echelon Biosciences. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC)
- Benchchem. A Comparative Guide to the Cross-Reactivity of H-Lys(Z)-AMC HCl with Proteases.
- Chem-Impex. Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin.
- R&D Systems.
- National Institutes of Health (NIH).
- PubChem - NIH. H-Lys-AMC | C16H21N3O3 | CID 7015860.
- National Institutes of Health (NIH). (2017). Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. 5 steps to live-cell imaging.
- MedchemExpress.com.
- ACS Publications. (2023).
- ResearchGate. (2025). Cathepsin B pH-selective substrates Z-Arg-Lys−AMC and Z-Glu-Lys−AMC and....
- National Institutes of Health (NIH). In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes.
- MedChemExpress. Boc-Lys(Ac)
- AAT Bioquest. Spectrum [AMC (7-Amino-4-methylcoumarin)].
Sources
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. H-Lys-AMC | C16H21N3O3 | CID 7015860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence in H-Lys-AMC Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing H-Lys-AMC and its derivatives in enzymatic assays. This guide is designed to provide in-depth, experience-driven solutions to a common yet frustrating issue: high background fluorescence. Our goal is to equip you with the knowledge to diagnose the root cause of this problem and implement effective, validated troubleshooting strategies.
Understanding the H-Lys-AMC Assay and the Problem of High Background
H-Lys-AMC (L-Lysine-7-amido-4-methylcoumarin) and its N-terminally protected or peptide-extended variants are fluorogenic substrates for a variety of enzymes, most notably lysine-specific proteases and, in a modified coupled-assay format, histone deacetylases (HDACs) and sirtuins. The core principle of these assays is elegant in its simplicity: the H-Lys-AMC substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond linking the lysine to the 7-amino-4-methylcoumarin (AMC) group, the free AMC is liberated. This free AMC is highly fluorescent, with a characteristic excitation maximum around 340-380 nm and an emission maximum in the 440-460 nm range.[1] The rate of increase in fluorescence is directly proportional to the enzyme's activity.
High background fluorescence, however, can severely compromise the sensitivity and accuracy of these assays. It manifests as an elevated fluorescence signal in your negative control or "no enzyme" wells, effectively narrowing the dynamic range of the assay and making it difficult to discern true enzymatic activity from noise. This guide will walk you through a systematic approach to identifying and mitigating the sources of this high background.
Initial Troubleshooting Workflow
Before diving into specific FAQs, it's beneficial to have a logical workflow to follow when you first encounter high background fluorescence. The following diagram outlines a systematic approach to diagnosing the issue.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific questions and provide detailed protocols to resolve common issues.
Section 1: Substrate-Related Issues
Q1: My "no enzyme" control wells, containing just the H-Lys-AMC substrate and assay buffer, show high fluorescence. What could be the cause?
This is a classic sign that the issue lies with the substrate itself or its interaction with the buffer. There are two primary culprits:
-
Presence of Free AMC Impurity: The H-Lys-AMC substrate may contain trace amounts of free AMC from its synthesis or due to degradation during storage.
-
Spontaneous Hydrolysis: The amide bond in H-Lys-AMC can undergo non-enzymatic hydrolysis, a process that can be accelerated by suboptimal buffer conditions (e.g., high pH) or elevated temperatures.
Troubleshooting Protocol: How to Test for Substrate Purity and Spontaneous Hydrolysis
-
Prepare Fresh Stock Solutions: Dissolve the lyophilized H-Lys-AMC powder in a suitable solvent like DMSO to create a concentrated stock solution. Ensure the DMSO is of high purity (spectroscopic grade) to avoid introducing fluorescent contaminants.
-
Protect from Light: AMC is light-sensitive.[2] All substrate solutions should be prepared in and stored in amber vials or tubes wrapped in foil.
-
Run a Substrate-Only Control:
-
Add your assay buffer to a well in a black, clear-bottom microplate.
-
Add the H-Lys-AMC substrate to the final working concentration.
-
Immediately measure the fluorescence at the appropriate wavelengths (e.g., Ex: 360 nm, Em: 460 nm). A high initial reading suggests the presence of free AMC in your substrate stock.
-
-
Assess Spontaneous Hydrolysis Over Time:
-
Prepare a set of wells with only buffer and substrate.
-
Incubate the plate under your standard assay conditions (e.g., 37°C) and measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
A steady increase in fluorescence over time in the absence of enzyme is indicative of spontaneous hydrolysis.
-
Solutions:
-
Source a New Batch of Substrate: If your current lot of H-Lys-AMC is contaminated, the most straightforward solution is to obtain a new, high-purity batch from a reputable supplier.
-
Optimize Buffer pH: The fluorescence of AMC can be pH-dependent.[3] Moreover, basic conditions can accelerate the hydrolysis of the amide bond.[4] For most protease assays, a pH between 7.0 and 8.5 is optimal. For HDAC assays, a pH of around 8.0 is common.[5][6] It is crucial to verify the pH of your final assay buffer.
-
Proper Storage and Handling: Store lyophilized H-Lys-AMC at -20°C or -80°C, protected from moisture.[2] Prepare small aliquots of the DMSO stock solution to minimize freeze-thaw cycles.[2]
| Best Practices for H-Lys-AMC Storage and Handling | |
| Form | Storage Condition |
| Lyophilized Powder | -20°C to -80°C, desiccated |
| DMSO Stock Solution | -20°C in small, single-use aliquots, protected from light |
| Aqueous Working Solution | Prepare fresh for each experiment |
Section 2: Buffer and Reagent-Related Issues
Q2: I've tested my substrate, and it seems fine. Could my buffer or other reagents be causing the high background?
Absolutely. Autofluorescence is a common issue with various biological buffers and reagents.[7][8]
Common Sources of Autofluorescence in Assay Buffers:
-
Buffer Components: Some buffers, particularly those containing complex biological extracts or certain additives, can be inherently fluorescent.
-
Media Supplements: If you are working with cell lysates, residual components from cell culture media, such as phenol red and fetal bovine serum (FBS), are known to cause high background fluorescence.[9]
-
Contamination: Bacterial or fungal contamination in your buffer stocks can introduce fluorescent compounds.
Troubleshooting Protocol: Identifying Autofluorescent Reagents
-
Systematic Reagent Check:
-
In a black microplate, add each component of your assay buffer to a separate well (e.g., one well with just water, one with buffer salt solution, one with any additives like DTT or BSA).
-
Measure the fluorescence of each well. This will help you pinpoint the source of the autofluorescence.
-
-
Prepare Fresh Buffers: If you suspect contamination, prepare fresh buffers using high-purity water (e.g., Milli-Q or equivalent) and sterile-filter the final solution.
-
Buffer Selection: For most H-Lys-AMC assays, simple buffers like Tris-HCl or HEPES are recommended.[5][10] These generally have low intrinsic fluorescence.
| Recommended Buffer Systems for H-Lys-AMC Assays | |
| Assay Type | Recommended Buffer |
| Lysine-Specific Protease Assays | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20 |
| HDAC/Sirtuin Assays (coupled) | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl |
Note: These are starting points and may require optimization for your specific enzyme.
Section 3: Microplate and Instrument-Related Issues
Q3: My background is still high, even with fresh substrate and buffer. What else could be wrong?
At this stage, it's time to look at your hardware: the microplates and the plate reader.
Microplate-Related Issues:
-
Plate Material: The type of plastic used in microplates can be a significant source of background fluorescence. Clear polystyrene plates are generally not suitable for fluorescence assays. White plates are designed for luminescence and can scatter excitation light, increasing background fluorescence. Black plates are designed to absorb stray light and are the recommended choice for fluorescence assays.[11]
Instrument-Related Issues:
-
Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Suboptimal Gain Setting: The gain setting on a microplate reader controls the amplification of the fluorescence signal by the detector.[12] If the gain is set too high, even a small amount of background fluorescence can be amplified to a level that saturates the detector, resulting in artificially high readings.[13]
Troubleshooting Protocol: Optimizing Plates and Reader Settings
-
Confirm Plate Type: Always use black, opaque-walled, clear-bottom microplates for fluorescence assays.
-
Measure an Empty Plate: Read an empty well on your plate to determine the intrinsic fluorescence of the plastic itself.
-
Optimize the Gain Setting:
-
The goal is to find a gain setting that provides a good signal-to-noise ratio without saturating the detector with your positive control (highest expected signal).
-
A common practice is to use a positive control well (containing active enzyme and substrate after some incubation) to set the gain. Adjust the gain so that the reading from this well is approximately 90% of the maximum possible reading for the detector.[12]
-
If you are running a kinetic assay, you may need to set the gain based on a blank well to avoid saturation as the signal increases over time. A starting point is to adjust the gain to achieve a target value of 10% of the maximum reading on a blank sample.[12]
-
Caption: The impact of gain settings on fluorescence assay data.
Conclusion
High background fluorescence in H-Lys-AMC assays is a solvable problem. By systematically evaluating the substrate, buffers, microplates, and instrument settings, you can identify the source of the issue and take corrective action. Remember to always include proper controls in your experiments, as they are invaluable for diagnostics. This structured approach will help you generate reliable, high-quality data in your research and drug discovery efforts.
References
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Gul, S. (2019). Key Concepts in Assay Development, Screening and the Properties of Lead and Candidate Compounds. In Medicinal Chemistry of Neglected and Tropical Diseases. Taylor & Francis.
- Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols, 2(1), 100282.
- Zimmer, M. (2009). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 47(8), 1087-1096.
- Abolhassani, M., et al. (2011). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 19(4), 251–259.
- Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide.
- Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Recent Patents on Biomedical Engineering, 7(2), 99-110.
- BMG LABTECH. (n.d.). How to optimise the gain setting of my microplate reader?
- IDR Environmental Services. (2023). The Top 10 Best Practices For Proper Chemical Storage.
- Harris, J. L., et al. (2002). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 99(20), 12747–12751.
- Biosynth. (n.d.). AMC Substrates.
- Singh, V. K., & Subudhi, B. B. (2014). Development and characterization of lysine-methotrexate conjugate for enhanced brain delivery.
- Thermo Fisher Scientific. (2018). Pierce Trypsin/Lys-C Protease Mix, MS Grade User Guide.
- StressMarq Biosciences. (2025). Proper Reagent Storage and Handling.
- Lairson, L. L., et al. (2008). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Journal of Medicinal Chemistry, 51(22), 7063–7074.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
- University of Arizona. (n.d.). Autofluorescence: Causes and Cures.
- Abcam. (n.d.). How to deal with high background in ELISA.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- Promega. (2018). Lys-C, Mass Spec Grade Protocol.
- National Center for Biotechnology Information. (2015). A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. Assay and Drug Development Technologies, 13(5), 290-300.
- U.S. Environmental Protection Agency. (n.d.). BEST MANAGEMENT PRACTICES: Storage.
- BMG LABTECH. (2018, July 9).
- Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
- FluoroFinder. (2023). Tips to Minimize Autofluorescence.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
- Jackson ImmunoResearch. (n.d.). Autofluorescence.
- Revvity. (n.d.). Microplates For Fluorescence Assays.
- Labcompare. (2023). How to Get the Best Out of Your Microplate Reader.
- Kamal, O., et al. (2012). Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Open Journal of Physical Chemistry, 2(2), 105-112.
- Biosynth. (n.d.). AMC Substrates.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from ARP American Research Products, Inc.
- bioRxiv. (2024). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows.
- Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates.
- U.S. Environmental Protection Agency. (n.d.). BEST MANAGEMENT PRACTICES: Storage.
- Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208.
- Pikal-Cleland, K. A., et al. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of Pharmaceutical Sciences, 91(9), 1969-1979.
- Sinha, P., et al. (1984). Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing. Advances in Experimental Medicine and Biology, 167, 219-226.
- Wang, W., et al. (2007). Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298. Pharmaceutical Research, 24(7), 1324-1335.
- Tecan. (n.d.). Selecting the right gain for a measurement.
- National Center for Biotechnology Information. (2012). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 809, 429-440.
- MacsChem. (n.d.). Handling and Storage of Chemicals.
- MDPI. (2023).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. msbioworks.com [msbioworks.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. labcompare.com [labcompare.com]
Technical Support Center: Signal-to-Noise Optimization for H-Lys-AMC Assays
Introduction: The Signal-to-Noise Challenge
Welcome to the Technical Support Center. If you are using H-Lys-AMC (7-Amino-4-methylcoumarin coupled to Lysine), you are likely assaying proteases such as Plasmin , Aminopeptidase B , or Cathepsin B .
The core challenge with AMC-based substrates is often misinterpreted as "low enzyme activity." In reality, the issue is frequently a Signal-to-Noise Ratio (SNR) failure caused by two competing physical properties:
-
The pH Paradox: The enzyme often requires neutral pH (7.0–7.4) for catalysis, but the AMC fluorophore requires basic pH (>8.0) for maximum quantum yield.
-
The Inner Filter Effect (IFE): High substrate concentrations absorb the excitation light, artificially dampening the signal.
This guide provides the protocols to diagnose and resolve these specific issues.
Module 1: Optimizing the Chemical Environment (pH Strategy)
The Mechanism
H-Lys-AMC is non-fluorescent when the amide bond is intact. Upon cleavage by the protease, free AMC is released.[1] However, free AMC exists in a protonated (low fluorescence) and deprotonated (high fluorescence) equilibrium. The pKa of AMC is approximately 7.8 .
-
At pH 7.0 (Typical Assay): ~85% of your signal is quenched by protons.
-
At pH 9.0 (Stop Solution): ~95% of your AMC is deprotonated and highly fluorescent.
Visualization: The Reaction & pH Dependency
Figure 1: The hydrolysis of H-Lys-AMC yields free AMC, which undergoes a pH-dependent equilibrium. Maximal signal requires shifting the equilibrium to the deprotonated state.
Protocol A: The "pH Jump" (Endpoint Assays)
Best for: High-throughput screening where real-time kinetics are not required.
-
Incubation: Run your enzymatic reaction at the enzyme's optimal pH (e.g., pH 7.2) in a low volume (e.g., 50 µL).
-
Termination: Add an equal volume (50 µL) of Stop Solution (100 mM Sodium Carbonate or Tris-Base, pH 10.0–11.0).
-
Read: Measure fluorescence immediately.
-
Result: This typically yields a 2–5x increase in SNR compared to reading at pH 7.2.
-
Protocol B: The "Compromise Buffer" (Kinetic Assays)
Best for: Determining Km/Vmax where continuous reading is necessary.
-
Buffer Selection: Switch to Bicine or Tricine buffers, which buffer effectively in the pH 7.6–8.2 range.
-
Optimization: Titrate pH to 7.8. This is often the "sweet spot" where the enzyme retains ~80% activity, but the AMC signal is boosted by ~50% compared to pH 7.0.
Module 2: Kinetic Troubleshooting (The Inner Filter Effect)
A common error is increasing substrate concentration to boost signal, which often backfires due to the Inner Filter Effect (IFE) . H-Lys-AMC absorbs light at the excitation wavelength (360-380 nm). If the substrate concentration is too high (>100 µM), it absorbs the excitation light before it reaches the center of the well, reducing the effective signal.
Protocol: Linearity Validation
Perform this check to ensure your substrate concentration isn't killing your SNR.
-
Prepare Dilutions: Prepare a 2-fold dilution series of H-Lys-AMC (from 500 µM down to 0 µM) in your assay buffer without enzyme.
-
Add Free AMC Spike: Add a constant, low concentration of free AMC standard (e.g., 1 µM) to every well.
-
Measure: Read Fluorescence.
-
Analyze: Plot [H-Lys-AMC Concentration] (X-axis) vs. Fluorescence (Y-axis).
-
Pass: The line is horizontal (flat). The substrate does not interfere with the signal.
-
Fail: The line slopes downward. As substrate increases, the signal from the fixed free AMC decreases.
-
Correction: Reduce substrate concentration until the line is flat, or apply the IFE correction formula:
-
Module 3: Instrument & Hardware Optimization
Filter Selection
-
Excitation: 360 nm or 380 nm. (380 nm is often better to reduce autofluorescence from plastic plates).
-
Emission: 440 nm or 460 nm.[2]
-
Cutoff Filter: If your reader uses a cutoff, set it to 420 nm to block scattered excitation light.
Protocol: Gain/Voltage Auto-Scaling
Improper gain settings are the #1 cause of "noisy" data.
-
Prepare High Standard: Create a well containing the estimated amount of AMC produced at 100% conversion (or a 10 µM Free AMC standard).
-
Set Gain: Adjust the PMT Gain (or Lamp Energy) so that this High Standard reads at 80–90% of the detector's maximum limit (e.g., ~55,000 RFU on a 65,000 RFU scale).
-
Check Background: Read a buffer-only blank.
-
Target: Background should be <1-2% of the High Standard signal. If background is >5%, lower the gain or check for buffer autofluorescence.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose specific SNR issues in your experiment.
Figure 2: Diagnostic logic for isolating the root cause of poor SNR.
Frequently Asked Questions (FAQ)
Q1: My "No Enzyme" control shows increasing fluorescence over time. Why? A: This indicates spontaneous hydrolysis . H-Lys-AMC is unstable in high pH or high temperature buffers.
-
Fix: Store the stock solution in high-quality anhydrous DMSO at -20°C. Ensure your assay buffer pH is not >8.5 during the incubation phase. If using a "Stop Solution" method, read immediately after adding the base.
Q2: Can I use DTT or Mercaptoethanol in the buffer? A: Yes, but be careful. High concentrations of reducing agents can sometimes quench fluorescence or interact with coumarin derivatives. Keep DTT < 1 mM if possible, or validate that the reducing agent doesn't lower the signal of a free AMC standard.
Q3: What is the Z' Factor, and what should I target? A: The Z' factor measures the statistical separation between your positive (enzyme + substrate) and negative (no enzyme) controls.
-
Target: Z' > 0.5 is excellent. 0.0 < Z' < 0.5 is marginal.
-
Calculation:
-
If Z' is low, first try the pH Jump protocol (Module 1) to increase the separation of means (
).
-
References
-
Fonseca, A., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry. Retrieved from [Link]
Sources
Navigating the Nuances of H-Lys-AMC: A Technical Guide to Preventing Substrate Precipitation
For researchers, scientists, and drug development professionals leveraging the power of fluorogenic assays, the precipitation of substrates like H-Lys-AMC (L-Lysine 7-amido-4-methylcoumarin) can be a significant and frustrating hurdle. This guide provides an in-depth, experience-driven approach to understanding, preventing, and troubleshooting H-Lys-AMC precipitation, ensuring the integrity and success of your enzymatic assays.
Understanding the Culprit: The Physicochemical Nature of H-Lys-AMC
H-Lys-AMC is a widely used fluorogenic substrate for assaying the activity of proteases that cleave after lysine residues. Its utility lies in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage. However, the very properties that make it a useful tool can also contribute to its insolubility under certain conditions.
The H-Lys-AMC molecule possesses both hydrophobic (the coumarin ring) and hydrophilic (the lysine side chain) characteristics. This amphipathic nature makes its solubility highly dependent on the composition of the aqueous environment.
Frequently Asked Questions (FAQs)
Before delving into detailed troubleshooting, let's address some of the most common questions our technical support team receives regarding H-Lys-AMC precipitation.
Q1: My H-Lys-AMC precipitated immediately after I added it to my aqueous assay buffer. What went wrong?
This is a classic solubility issue. H-Lys-AMC has limited solubility in purely aqueous solutions. It is crucial to first dissolve the lyophilized powder in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution before diluting it into your assay buffer.
Q2: I prepared my H-Lys-AMC stock solution in DMSO, but it still precipitated when I diluted it in my buffer. Why?
Several factors could be at play here:
-
Final Concentration: The final concentration of H-Lys-AMC in your assay may be too high for the aqueous buffer to maintain its solubility.
-
Buffer Composition: The pH, ionic strength, and specific salts in your buffer can significantly impact the solubility of the substrate.
-
Temperature: Temperature fluctuations can affect solubility. Preparing and running assays at a consistent, recommended temperature is important.
-
Mixing Technique: The method of dilution is critical. Adding the DMSO stock directly to the full volume of buffer with vigorous mixing is recommended over adding the buffer to the stock.
Q3: Can the type of buffer I use (e.g., Tris vs. Phosphate) affect H-Lys-AMC solubility?
Yes, the choice of buffer can influence substrate stability. While both Tris and phosphate buffers are common in enzyme assays, their interaction with the substrate can differ. For instance, phosphate buffers have been noted to sometimes cause precipitation issues with certain compounds, especially in the cold. It is often advisable to test the solubility of H-Lys-AMC in your specific buffer system as part of your assay development.
Q4: What does H-Lys-AMC precipitation look like in a 96-well plate?
Precipitation can manifest in several ways, from a fine, sand-like precipitate at the bottom of the wells to a more generalized cloudiness or turbidity of the solution. In some cases, it may appear as crystalline structures. Visually inspecting your plate against a dark background can help in identifying subtle precipitation.[1][2][3]
In-Depth Troubleshooting Guide
When faced with H-Lys-AMC precipitation, a systematic approach is key to identifying and resolving the issue. This guide will walk you through a logical workflow to diagnose the root cause.
Caption: A systematic workflow for troubleshooting H-Lys-AMC precipitation.
Step 1: Scrutinize Your Stock Solution Preparation and Handling
The foundation of a successful assay is a properly prepared and stored stock solution.
-
Protocol for Preparing H-Lys-AMC Stock Solution (10 mM):
-
Allow the lyophilized H-Lys-AMC vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of 100% anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, for 1 mg of H-Lys-AMC (acetate salt, MW = 363.4 g/mol ), add approximately 275 µL of DMSO.
-
Vortex the vial thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Causality: Using a high-quality, anhydrous organic solvent is critical because water can decrease the solubility of H-Lys-AMC in the concentrated stock, leading to the formation of micro-precipitates that will seed further precipitation upon dilution into the aqueous buffer. Aliquoting prevents degradation from repeated temperature changes and exposure to atmospheric moisture.
Step 2: Evaluate Your Dilution and Final Concentration
The transition from a high-concentration organic stock to a low-concentration aqueous working solution is a critical point where precipitation can occur.
| Parameter | Recommendation | Rationale |
| Final Substrate Concentration | Start with a concentration at or below the Michaelis constant (Km) of your enzyme. For many proteases, this is in the range of 10-100 µM. | Higher concentrations are more prone to precipitation. Working at or below the Km is often sufficient for robust signal generation in kinetic assays.[4] |
| Dilution Method | Add the DMSO stock directly to the full volume of vigorously vortexing or stirring assay buffer. | This ensures rapid and uniform dispersion of the substrate, minimizing localized high concentrations that can trigger precipitation. |
| Final DMSO Concentration | Keep the final concentration of DMSO in the assay below 5%, and ideally below 1%. | High concentrations of organic solvents can affect enzyme activity and the solubility of other assay components. |
Step 3: Interrogate Your Assay Buffer Composition
The properties of your assay buffer can have a profound impact on H-Lys-AMC solubility.
-
pH: The stability of H-Lys-AMC can be pH-dependent. While many enzymatic assays are performed at physiological pH (around 7.4), the optimal pH for both enzyme activity and substrate stability should be considered. For instance, the hydrolysis of the amide bond can be catalyzed by acidic or basic conditions, though this is generally slow at room temperature.[5][6][7] A pH that is too far from the isoelectric point of the peptide can also affect its solubility.
-
Ionic Strength: The concentration of salts in your buffer contributes to the ionic strength, which can influence the solubility of peptides. High salt concentrations can sometimes lead to a "salting-out" effect, causing the substrate to precipitate.[8][9] It is advisable to use the lowest salt concentration that is compatible with your enzyme's activity.
-
Buffer Species: While Tris-HCl and phosphate buffers are widely used, consider exploring other buffer systems like HEPES, which is known for maintaining pH stability across temperature changes.[10] If you suspect your buffer is contributing to precipitation, testing the solubility of H-Lys-AMC in alternative buffers can be a valuable diagnostic step.
-
The Role of Detergents: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01-0.05%) can significantly improve the solubility of amphipathic molecules like H-Lys-AMC by forming micelles that help to keep the substrate in solution.[11]
Caption: Detergents can prevent H-Lys-AMC aggregation and precipitation.
A Self-Validating Experimental Protocol to Test Solubility
To systematically determine the optimal conditions for your specific assay, perform the following solubility test:
-
Prepare your assay buffer with and without potential solubilizing agents (e.g., 0.05% Triton X-100).
-
In a 96-well plate (a black plate is ideal for visual inspection), add the buffer to a series of wells.[12]
-
Prepare a serial dilution of your H-Lys-AMC stock solution in DMSO.
-
Add a small, fixed volume of each H-Lys-AMC dilution to the corresponding wells containing the buffer, ensuring the final DMSO concentration remains constant and low (e.g., 1%).
-
Mix the plate thoroughly and let it incubate at your assay temperature for 15-30 minutes.
-
Visually inspect the wells for any signs of precipitation. You can also read the absorbance at a wavelength where the precipitate might scatter light (e.g., 600 nm) to quantify turbidity.
This experiment will help you determine the maximum soluble concentration of H-Lys-AMC in your specific assay conditions and assess the benefit of including a detergent.
By understanding the chemical nature of H-Lys-AMC and systematically evaluating the factors that influence its solubility, you can effectively prevent precipitation and ensure the generation of reliable and reproducible data in your enzymatic assays.
References
-
Shutterstock. (n.d.). 1+ Thousand 96 Well Plate Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Influence of excipients on drug absorption via modulation of intestinal transporters activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates... Retrieved from [Link]
-
PubMed Central. (n.d.). Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects. Retrieved from [Link]
-
SpringerLink. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from [Link]
-
PubMed Central. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]
-
Getty Images. (n.d.). 55 96 Well Plate Stock Photos, High-Res Pictures, and Images. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet L-Lysine 7-amido-4- methylcoumarin, acetate salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). How to adjust the Enzyme concentration during the kinetics measurement? Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]
-
G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical photographs of the 96-well plate after incubation. a, 5-min. b,... Retrieved from [Link]
-
ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Activity-based probes as a tool for functional proteomic analysis of proteases. Retrieved from [Link]
-
Nature Protocols. (n.d.). Optimizing the standardized assays for determining the catalytic activity and kinetics of peroxidase-like nanozymes. Retrieved from [Link]
-
PubMed Central. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]
-
iStock. (n.d.). 30+ 96well Plate Pictures Stock Photos, Pictures & Royalty-Free Images. Retrieved from [Link]
-
PubMed. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Retrieved from [Link]
-
Alamy. (n.d.). 96 well plate hi-res stock photography and images. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). a Effects of different buffer systems on the efficiency of... Retrieved from [Link]
-
YouTube. (2014). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). Retrieved from [Link]
-
ResearchGate. (n.d.). Decolorization of porcine hemoglobin hydrolysates: The role of peptide characteristics and pH values. Retrieved from [Link]
-
MDPI. (2023). Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. Retrieved from [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
ACS Publications. (2018). Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility? Retrieved from [Link]
-
PubChem. (n.d.). L-Lysine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
-
ResearchGate. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Retrieved from [Link]
Sources
- 1. shutterstock.com [shutterstock.com]
- 2. gettyimages.com [gettyimages.com]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
impact of pH and temperature on H-Lys-AMC stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for H-L-lysine-7-amido-4-methylcoumarin (H-Lys-AMC). As a widely used fluorogenic substrate for measuring aminopeptidase and other proteolytic activities, understanding its stability is critical for generating accurate and reproducible data. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol to help you navigate the challenges related to the chemical stability of H-Lys-AMC, with a specific focus on the impacts of pH and temperature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your assays. The underlying cause of many issues with fluorogenic substrates like H-Lys-AMC is spontaneous, non-enzymatic hydrolysis, which leads to the release of the fluorophore, 7-amino-4-methylcoumarin (AMC), and results in a false positive signal.
Question 1: I'm observing high background fluorescence in my "no-enzyme" control wells. What's causing this?
Answer: High background fluorescence is the most common indicator that your H-Lys-AMC substrate is degrading. The goal is to minimize the rate of spontaneous hydrolysis relative to the rate of enzymatic cleavage.
-
Probable Cause (pH): The amide bond linking lysine to AMC is susceptible to hydrolysis under non-optimal pH conditions. Both highly acidic and highly alkaline environments can catalyze this degradation, leading to the release of free AMC. While some fluorogenic peptide substrates can be stable in a broad pH range of 2 to 10[1], the stability is sequence- and compound-specific. H-Lys-AMC is particularly sensitive to alkaline conditions.
-
Probable Cause (Temperature): Elevated temperatures accelerate chemical reactions, including the hydrolysis of the amide bond. Storing the substrate at improper temperatures or running assays for extended periods at high temperatures (e.g., >45°C) can significantly increase background signal[1].
-
Probable Cause (Contaminated Reagents): Your buffer or water might be contaminated with proteases or have a pH different from what you expect.
Solutions & Self-Validation:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer immediately before use. Do not rely on the theoretical pH from when the buffer was made.
-
Optimize Assay pH: If your enzyme is active across a range of pH values, perform a pH titration experiment (see protocol below) to identify a pH where enzymatic activity is high and substrate hydrolysis is minimal.
-
Control Incubation Temperature and Time: Run your assay at the lowest temperature compatible with robust enzyme activity. If high temperatures are required, shorten the incubation time to minimize background signal accumulation. Always include a "no-enzyme" control incubated for the same duration.
-
Proper Stock Solution Handling: Prepare H-Lys-AMC stock solutions in a suitable solvent (e.g., DMSO or water) and store them in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions Fresh: Dilute the stock solution to the final working concentration immediately before starting the assay. Do not store diluted working solutions for extended periods, especially at room temperature.
Question 2: My results are inconsistent from one experiment to the next, even with the same setup. Why?
Answer: Reproducibility issues often trace back to the stability and handling of the substrate stock and working solutions.
-
Probable Cause (Stock Solution Degradation): Repeatedly freeze-thawing a stock solution can introduce water condensation and promote hydrolysis over time. Even when frozen, a solution in a non-frost-free freezer will experience temperature cycles that can degrade the substrate.
-
Probable Cause (Working Solution Instability): A diluted aqueous solution of H-Lys-AMC may not be stable for more than a few hours at room temperature. If you prepare a large batch of working solution for multiple plates run sequentially, the substrate in the solution used for the last plate may have degraded more than that used for the first plate.
Solutions & Self-Validation:
-
Aliquot Stock Solutions: Upon first dissolving the lyophilized powder, immediately create single-use aliquots and store them at -20°C or -80°C. This ensures that for each experiment, you are starting with a substrate of identical quality.
-
Time-Course Stability Check: Perform a simple experiment. Prepare your H-Lys-AMC working solution and incubate it at your standard assay temperature. Measure the fluorescence at time zero and then every 30-60 minutes for the typical duration of your experiment setup and run. This will reveal how quickly your substrate degrades under your specific conditions and help you define a "use-by" time for freshly prepared solutions.
-
Standardize Preparation Timeline: Always follow a strict, standardized timeline for preparing and using your reagents to ensure consistency between experiments.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for H-Lys-AMC? A: Lyophilized powder should be stored desiccated at -20°C. Once reconstituted into a stock solution (e.g., in DMSO), it should be stored in tightly sealed, single-use aliquots at -20°C or -80°C to protect from light and moisture.
Q: In what solvent should I dissolve H-Lys-AMC? A: This depends on the specific salt form of the substrate you have. H-Lys-AMC hydrochloride or acetate salts are generally soluble in water[2]. However, dissolving in an organic solvent like DMSO first can improve solubility and stability for long-term storage. Always consult the manufacturer's data sheet.
Q: What is the optimal pH for H-Lys-AMC stability? A: While some peptide substrates are stable across a wide pH range (e.g., pH 2-10)[1], H-Lys-AMC is generally most stable in slightly acidic to neutral conditions (pH 6.0-7.5). Stability decreases significantly in alkaline conditions (pH > 8.0) due to increased susceptibility of the amide bond to hydrolysis.
Q: How does temperature affect H-Lys-AMC stability? A: Higher temperatures increase the rate of spontaneous hydrolysis. While assays are often run at 37°C, it's important to be aware that this temperature will contribute to some level of background signal. Stability is significantly compromised at temperatures above 45-50°C[1][3].
Q: What are the correct excitation and emission wavelengths for detecting the product? A: The product of the reaction is free 7-amino-4-methylcoumarin (AMC). It has a typical excitation maximum around 340-360 nm and an emission maximum around 440-460 nm[4]. Note that the intact H-Lys-AMC substrate has different spectral properties.
Data Summary: H-Lys-AMC Stability Parameters
| Parameter | Recommendation | Rationale & Causality |
| Storage (Lyophilized) | -20°C, Desiccated | Prevents degradation from moisture and heat. |
| Storage (Stock Solution) | -20°C or -80°C, Single-Use Aliquots | Minimizes freeze-thaw cycles and subsequent hydrolysis. |
| Recommended pH Range | 6.0 - 7.5 | Balances substrate stability with typical physiological pH for enzyme assays. Risk of hydrolysis increases outside this range. |
| Temperature Limit | < 45°C | Higher temperatures significantly accelerate the rate of non-enzymatic hydrolysis[1]. |
| Excitation / Emission (AMC) | ~350 nm / ~450 nm | Optimal wavelengths for detecting the fluorescent product, AMC[4]. |
Experimental Protocol: Assessing H-Lys-AMC Stability
This protocol provides a self-validating system to determine the stability of H-Lys-AMC under your specific experimental conditions.
Objective: To quantify the rate of non-enzymatic hydrolysis of H-Lys-AMC across a range of pH values and temperatures.
Materials:
-
H-Lys-AMC
-
DMSO (or appropriate solvent)
-
A set of buffers with varying pH values (e.g., 50 mM MES pH 6.0, 50 mM HEPES pH 7.5, 50 mM TAPS pH 8.5, 50 mM CAPS pH 10.0)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with temperature control
-
Calibrated pH meter
Workflow Diagram
Caption: Workflow for H-Lys-AMC stability testing.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of H-Lys-AMC in high-quality DMSO. Vortex to ensure it is fully dissolved.
-
Working Solution Preparation: For each pH condition to be tested, dilute the 10 mM stock solution to a final concentration of 100 µM directly in the respective buffer. This is your working solution. Prepare this immediately before use.
-
Plate Setup:
-
In a 96-well black microplate, add 100 µL of each working solution (e.g., H-Lys-AMC in pH 6.0 buffer) to triplicate wells.
-
Include a "buffer only" control for each pH to measure background fluorescence of the buffers themselves.
-
-
Kinetic Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to your desired temperature (e.g., 25°C, 37°C, or 50°C).
-
Set the reader to measure fluorescence every 15-30 minutes for a period of 2-4 hours. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
For each condition, subtract the average "buffer only" fluorescence from the corresponding H-Lys-AMC wells.
-
Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time for each pH and temperature.
-
Calculate the slope of each line. The slope represents the rate of spontaneous hydrolysis. A steeper slope indicates lower stability.
-
Compare the slopes to identify the pH and temperature conditions that provide the lowest rate of non-enzymatic hydrolysis, ensuring the highest stability for your experiments.
-
By systematically testing these parameters, you can build a robust, reliable assay with minimal background interference, ensuring your data accurately reflects enzymatic activity and not substrate instability.
References
-
S. S. M. H. H. S. S. A. S. B. A. K. J. P. P. R. M. M. S. D. V. S. Rajagopal, "Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study," PMC, [Online]. Available: [Link]
-
"Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates...," ResearchGate, [Online]. Available: [Link]
-
Y. L. e. al., "Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening," National Institutes of Health (NIH), [Online]. Available: [Link]
- J. A. C. e. al., "Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates," Google Patents, US20130059321A1, [Online].
-
"Safety Data Sheet L-Lysine 7-amido-4-methylcoumarin, acetate salt," G-Biosciences, [Online]. Available: [Link]
-
"Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases," PMC - NIH, [Online]. Available: [Link]
-
R. Kapel, A. Leconte, L. Galet, and J. Scher, "Simultaneous Quantification of the Degree of Hydrolysis, Protein Conversion Rate and Mean Molar Weight of Peptides Released in the Course of Enzymatic Proteolysis," PubMed, [Online]. Available: [Link]
-
"Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives," ScienceDirect, [Online]. Available: [Link]
-
"Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay," PMC, [Online]. Available: [Link]
-
"Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases," Springer Nature, [Online]. Available: [Link]
-
"Safety Data Sheet: L-Lysine hydrochloride," Carl ROTH, [Online]. Available: [Link]
-
H. Lenormand, J. Desbrieres, and M. Rinaudo, "pH effects on the hyaluronan hydrolysis catalysed by hyaluronidase in the presence of proteins: Part I. Dual aspect of the pH-dependence," ResearchGate, [Online]. Available: [Link]
-
"Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size," DergiPark, [Online]. Available: [Link]
-
"Fluorogenic Assay Kits," BPS Bioscience, [Online]. Available: [Link]
-
"7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk," PMC, [Online]. Available: [Link]
-
"A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin," MDPI, [Online]. Available: [Link]
-
"Safety Data Sheet," G-Biosciences, [Online]. Available: [Link]
-
"Effect of temperature and pH on the activity and stability of the novel...," ResearchGate, [Online]. Available: [Link]
-
"The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids," ResearchGate, [Online]. Available: [Link]
-
"A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA)," PubMed, [Online]. Available: [Link]
-
"Effect of temperature (a) and pH (b) on the stability of MorEst...," ResearchGate, [Online]. Available: [Link]
Sources
Validation & Comparative
H-Lys-AMC: Technical Performance & Comparative Analysis Guide
Topic: Comprehensive Technical Guide: H-Lys-AMC vs. Alternative Fluorogenic Protease Substrates Content Type: Senior Application Scientist Technical Guide Audience: Researchers, Drug Discovery Scientists, Enzymologists
Executive Summary & Core Specificity
H-Lys-AMC (H-Lys-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily utilized for the quantification of aminopeptidases —specifically those with specificity for N-terminal lysine residues, such as Aminopeptidase B (APB) and certain broad-spectrum aminopeptidases.
CRITICAL DISTINCTION: Unlike "blocked" substrates (e.g., Z-Lys-AMC or Boc-Lys-AMC ), which are designed for endopeptidases like Trypsin or Plasmin, H-Lys-AMC possesses a free N-terminal amino group. This structural feature makes it a specific target for exopeptidases that require a free N-terminus to initiate cleavage. Using H-Lys-AMC to assay trypsin-like endopeptidases will yield negligible activity compared to blocked analogs, a common experimental error.
Mechanism of Action
The fluorogenic property relies on the amide linkage between the C-terminus of Lysine and the 7-amino-4-methylcoumarin (AMC) reporter.
-
Quenched State: In the intact H-Lys-AMC molecule, the electron-withdrawing amide bond reduces the resonance of the coumarin ring, shifting its absorption and quenching fluorescence.
-
Enzymatic Hydrolysis: The aminopeptidase recognizes the free N-terminal Lysine and hydrolyzes the peptide bond.
-
Signal Generation: Free AMC is released.[1] At physiological pH, the amine group of free AMC restores the electron-donating capacity, resulting in a strong fluorescence signal (Ex 380 nm / Em 460 nm).
Visualization: Hydrolysis Pathway
Figure 1: Kinetic mechanism of H-Lys-AMC hydrolysis by aminopeptidases. The reaction is irreversible under assay conditions.
Comparative Analysis: H-Lys-AMC vs. Alternatives
A. Substrate Architecture Comparison
This table clarifies when to use H-Lys-AMC versus its blocked counterparts.
| Substrate Variant | N-Terminus | Primary Enzyme Class | Specificity Logic |
| H-Lys-AMC | Free (-NH₂) | Aminopeptidases (e.g., APB) | Requires free amine for recognition. |
| Z-Lys-AMC | Blocked (Cbz) | Endopeptidases (e.g., Plasmin) | Mimics internal peptide bond; prevents aminopeptidase action. |
| Boc-Lys-AMC | Blocked (Boc) | Endopeptidases / HDACs* | Used in HDAC assays only after deacetylation coupled with trypsin.[2] |
| Lys-pNA | Free (-NH₂) | Aminopeptidases | Chromogenic alternative (lower sensitivity). |
B. Fluorophore Performance: AMC vs. Competitors
When designing high-throughput screens (HTS), the choice of fluorophore impacts sensitivity and interference.
| Feature | AMC (Coumarin) | AFC (Trifluoromethyl) | Rhodamine 110 (R110) | pNA (Chromogenic) |
| Excitation/Emission | 380 nm / 460 nm | 400 nm / 505 nm | 498 nm / 521 nm | Abs 405 nm (Color) |
| Sensitivity | High (detects <50 pM) | High (detects <50 pM) | Very High (detects <10 pM) | Low (µM range) |
| Stokes Shift | ~80 nm (Good) | ~105 nm (Excellent) | ~25 nm (Narrow) | N/A |
| pH Dependence | Signal drops < pH 7.0 | Stable down to pH 6.0 | Stable pH 4–9 | pH Independent |
| Interference | UV-excited small molecules | Less interference | Minimal (Visible range) | Colored compounds |
Scientist's Insight: While R110 is more sensitive, AMC remains the industry standard for routine kinetics because it is cost-effective, chemically stable, and possesses a large enough Stokes shift to avoid self-quenching artifacts common in high-concentration assays.
Experimental Protocol: Kinetic Assay for Aminopeptidase Activity
Objective: Determine the
Materials
-
Buffer: 50 mM Tris-HCl, 0.1 M NaCl, pH 7.5 (Avoid phosphate buffers if calcium is required for the enzyme).
-
Substrate Stock: 10 mM H-Lys-AMC in dry DMSO. Store at -20°C in the dark.
-
Enzyme: Purified Aminopeptidase or Cell Lysate.[1]
-
Standard: Free 7-Amino-4-methylcoumarin (AMC) for calibration curve.
Workflow Diagram
Figure 2: Standard operating procedure for continuous kinetic assay.[3]
Step-by-Step Methodology
-
AMC Standard Curve: Dilute free AMC (0 to 10 µM) in the assay buffer. Measure fluorescence (RFU).[1][4] Plot RFU vs. Concentration to obtain the conversion factor (
, RFU/µM). -
Substrate Preparation: Prepare a 2X serial dilution of H-Lys-AMC in buffer (Range: 0.5 µM to 100 µM final).
-
Reaction Initiation:
-
Add 50 µL of 2X Substrate to wells of a black 96-well plate.
-
Add 50 µL of Enzyme solution.
-
Control: Include a "No Enzyme" well (Substrate + Buffer) to correct for background hydrolysis.
-
-
Data Acquisition: Immediately monitor fluorescence at Ex 380 nm / Em 460 nm at 25°C or 37°C for 15–30 minutes.
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve (RFU/min). -
Convert RFU/min to µM/min using the standard curve slope
. -
Plot
vs. [S] and fit to the Michaelis-Menten equation:
-
Troubleshooting & Optimization (Self-Validating Systems)
-
Inner Filter Effect: If using high substrate concentrations (>100 µM), the substrate itself may absorb the excitation light.
-
Validation: Check if doubling the substrate concentration at saturation results in a decrease in signal.
-
-
pH Sensitivity: The fluorescence of AMC is pH-dependent (pKa ~ 7.8). Below pH 7.0, the fluorescence intensity drops significantly.
-
Solution: If your enzyme requires acidic pH (e.g., Lysosomal enzymes), use H-Lys-AFC or H-Lys-R110 instead, as their fluorescence is stable in acidic environments.
-
-
Autohydrolysis: H-Lys-AMC is relatively stable, but contaminants in crude lysates can cause background drift. Always subtract the "No Enzyme" control slope.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences.
-
Zimmerman, M., et al. (1977). Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates. Analytical Biochemistry.
-
Bachem Technical Guide. (n.d.). pNA and AMC Substrates: Spectroscopic Properties and Applications.
-
Cayman Chemical. (2023). Boc-Lys(Ac)-AMC Product Information and Assay Protocol.
-
Sigma-Aldrich. (2024). Enzymatic Assay of Aminopeptidase using AMC Substrates.
Sources
Comparative Technical Guide: H-Lys-AMC vs. Rhodamine 110 Substrates
Senior Application Scientist Series | Protease Assay Optimization
Executive Summary: The Sensitivity vs. Kinetics Trade-off[1]
In high-throughput screening (HTS) and drug discovery, the choice between 7-Amino-4-methylcoumarin (AMC) and Rhodamine 110 (R110) substrates is rarely about "which is better"—it is about matching the substrate's photophysics to your assay's limiting factor.[]
The Bottom Line:
-
Choose H-Lys-AMC if you require kinetic simplicity .[] Its mono-amide cleavage follows strict Michaelis-Menten kinetics, making it the "Gold Standard" for determining
and without complex mathematical modeling.[] -
Choose (H-Lys)₂-R110 if you require maximum sensitivity (LOD in the picomolar range) or are screening chemical libraries.[] Its visible-range excitation bypasses the "autofluorescence graveyard" of UV-excited compounds, yielding superior Z' factors despite more complex cleavage kinetics.[]
Part 1: Photophysical Superiority of Rhodamine 110[2]
The primary driver for switching from AMC to R110 is the Signal-to-Noise Ratio (SNR) .[] R110 is not merely "brighter"; it is fundamentally more efficient at capturing and emitting photons.
Table 1: Photophysical Comparison
| Feature | H-Lys-AMC (Coumarin) | (H-Lys)₂-R110 (Rhodamine) | Impact on Assay |
| Excitation ( | ~360–380 nm (UV) | ~498 nm (Blue) | Critical. UV excites serum proteins and library compounds, causing high background.[] |
| Emission ( | ~440–460 nm (Blue) | ~520 nm (Green) | R110 matches standard fluorescein (FITC) filter sets perfectly.[] |
| Extinction Coeff.[2][3][4][5] ( | ~16,000 | ~80,000 | R110 absorbs 5x more light per molecule.[] |
| Quantum Yield ( | ~0.75 | ~0.90+ | R110 is inherently more efficient at emitting absorbed energy. |
| Sensitivity Factor | 1x (Baseline) | >300x | R110 detects enzymes at concentrations 2 orders of magnitude lower. |
Expert Insight: The high extinction coefficient of R110 is a double-edged sword. While it provides sensitivity, it also increases the Inner Filter Effect (IFE) . If your product concentration exceeds
, the fluorophore may absorb its own excitation light, causing the signal to plateau artificially. Always run R110 assays with lower substrate turnover targets (<10%) than AMC.
Part 2: The Kinetic "Trap" (Mechanism of Action)
This is where many researchers fail. AMC substrates are mono-substituted , meaning one enzymatic cut releases the fluorophore. R110 substrates are typically bis-substituted (two peptide chains attached to one R110 core).[]
-
AMC: Linear accumulation of signal.
-
R110: Sequential cleavage. The intermediate (Mono-amide) has significantly lower fluorescence than the free R110 product. This creates a sigmoidal (lag) phase in the kinetic curve, which can be mistaken for enzyme inhibition or activation delay.
Diagram 1: Comparative Cleavage Pathways[]
Caption: Comparison of cleavage events. Note the intermediate step in R110 which causes non-linear kinetic onset.
Part 3: The "Real World" Problem: Compound Autofluorescence
In drug discovery, you are often screening libraries of small molecules. Many of these molecules contain aromatic rings that fluoresce in the UV/Blue region (350–450 nm).
-
The AMC Risk: If you excite H-Lys-AMC at 360 nm, you simultaneously excite the test compounds.[] A fluorescent compound will mimic enzyme activity (False Negative in inhibition assays) or mask it.
-
The R110 Solution: By shifting excitation to ~500 nm, you bypass the absorption bands of >95% of small molecule libraries.
Recommendation: If your Z' factor with AMC is < 0.5 due to high background variance, switching to R110 will likely restore the assay to Z' > 0.7 without changing the enzyme concentration.
Part 4: Self-Validating Experimental Protocol
This protocol is designed to validate the sensitivity increase and determine the Linear Range for R110, ensuring you do not fall victim to the Inner Filter Effect.
Materials
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20 (prevents R110 aggregation).[]
-
Enzyme: Trypsin or Plasmin (titrated).
-
Substrates: H-Lys-AMC (Control) and (H-Lys)₂-R110.[]
Workflow Diagram: Z-Factor Optimization
Caption: Step-by-step logic for validating assay sensitivity and linearity before screening.
Step-by-Step Methodology
-
Standard Curve Generation (Crucial Step):
-
Prepare a dilution series of free AMC and free R110 (0 nM to 10 µM) in assay buffer.
-
Why: You must define the "Relative Fluorescence Unit (RFU) per picomole" of product.
-
Note: You will likely see the R110 signal saturate the detector at much lower concentrations than AMC. Adjust gain settings accordingly.
-
-
Enzyme Titration:
-
Fix substrate concentration at
(approximate saturation). -
Titrate Enzyme (e.g., 1:2 serial dilution starting at 100 nM).
-
Measure kinetics for 30 minutes.
-
Observation: The AMC slope will be linear immediately. The R110 slope may show a slight curve initially (the lag phase) before becoming linear. Calculate velocity (
) from the linear portion only.
-
-
Z-Factor Determination:
-
Run 24 wells of Positive Control (Enzyme + Substrate).
-
Run 24 wells of Negative Control (Buffer + Substrate).
-
Calculate Z':
[] -
Success Criteria: A robust assay requires
.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Sigmoidal Kinetics (R110) | Sequential cleavage of bis-amide.[] | Pre-incubate enzyme for 5-10 mins (if feasible) or calculate rate from the steady-state linear phase (usually >10 mins).[] Alternatively, use asymmetric R110 substrates (e.g., one side blocked).[2] |
| Signal Plateau (R110) | Inner Filter Effect or Detector Saturation. | Dilute enzyme/substrate. Ensure total product fluorescence does not exceed the linear range defined in Step 1. |
| High Background (AMC) | Compound/Serum Autofluorescence. | Switch to R110 immediately. There is no "cleaning" UV background effectively. |
| Precipitation | R110 is hydrophobic. | Ensure DMSO concentration is <5% and include 0.01% Tween-20 or Triton X-100 in the buffer. |
References
-
Wang, Z.Q., et al. (2025).[6] Rhodamine 110: A Superior Fluorophore for Protease Assays. AAT Bioquest Technical Notes. []
-
Grant, S.K., Sklar, J.G., & Cummings, R.T. (2002).[2] Development of Novel Assays for Proteolytic Enzymes Using Rhodamine-Based Fluorogenic Substrates. Journal of Biomolecular Screening.
-
Cai, S.X., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry.
-
Iris Biotech GmbH. (2025).[6] Rhodamine 110 vs AMC: Sensitivity and Cleavage Mechanisms. Technical Datasheet. []
-
BenchChem. (2025).[7] H-Lys(Z)-AMC HCl Cross-Reactivity and Application Guide.
Sources
Comparative Guide: Internally Quenched FRET Substrates vs. H-Lys-AMC
This guide provides an objective, data-driven comparison between H-Lys-AMC (a classic fluorogenic substrate) and Internally Quenched FRET Substrates (advanced resonance energy transfer systems). It is designed for researchers optimizing protease assays for drug discovery or mechanistic enzymology.
Executive Summary
The choice between H-Lys-AMC and Internally Quenched FRET substrates represents a trade-off between simplicity/cost and specificity/sensitivity .
-
H-Lys-AMC is a "turn-on" fluorogenic substrate comprised of a single amino acid (Lysine) coupled to a 7-amino-4-methylcoumarin (AMC) reporter. It is best suited for broad-spectrum screening , measuring total aminopeptidase activity, or enzymes with strict S1 pocket specificity for Lysine (e.g., Plasmin).
-
Internally Quenched FRET Substrates utilize a donor-acceptor pair flanking a specific peptide sequence (P4–P4'). They are the gold standard for high-specificity assays , kinetic profiling (
), and High-Throughput Screening (HTS) where background interference must be minimized.
Mechanistic Deep Dive
H-Lys-AMC: The Fluorogenic Release Mechanism
This substrate relies on the amide bond cleavage between the C-terminus of Lysine and the AMC fluorophore.
-
State A (Intact): The amide linkage quenches the fluorescence of the AMC group significantly, though not entirely.
-
State B (Cleaved): Proteolysis releases free AMC.
-
Excitation/Emission:
(UV/Blue); . -
Limitation: The enzyme recognizes only the P1 residue (Lysine). It lacks the extended interactions (P2, P3, P1') required for high-affinity binding by many endopeptidases.
FRET Substrates: The Distance-Dependent Switch
These substrates mimic natural peptide chains. A fluorescent donor (e.g., EDANS, Cy5, FAM) is separated from a quencher (e.g., Dabcyl, QSY, TAMRA) by the cleavage sequence.
-
State A (Intact): Intramolecular FRET (Förster Resonance Energy Transfer) occurs; the acceptor quenches the donor's emission (Efficiency
). -
State B (Cleaved): The peptide backbone is severed, donor and quencher diffuse apart (
), and FRET is disrupted, restoring donor fluorescence. -
Advantage: Allows mapping of the full active site (S4–S4'), significantly improving
and specificity.
Figure 1: Mechanistic comparison of signal generation. H-Lys-AMC relies on leaving group release, while FRET relies on spatial separation of a donor-quencher pair.
Performance Comparison Analysis
The following data summarizes typical performance metrics derived from kinetic profiling of proteases (e.g., Trypsin-like serine proteases).
| Feature | H-Lys-AMC (Fluorogenic) | Internally Quenched FRET Substrate |
| Specificity | Low. Recognizes only the S1 pocket. Prone to off-target cleavage by any Lys-active protease. | High. Spans S4–S4' subsites. Can be engineered to be unique for a specific protease isoform. |
| Sensitivity ( | Moderate. High | High. Lower |
| Background Noise | High. Free AMC has significant overlap; biological samples often autofluoresce at UV wavelengths (360 nm). | Low. "Dark" quenchers (e.g., QSY) virtually eliminate background. Red-shifted dyes (Cy5) avoid autofluorescence. |
| Excitation Wavelength | UV / Near-UV (~350-380 nm). | Tunable. Can use Visible (488 nm) or Far-Red (647 nm) to spare cells/compounds. |
| Inner Filter Effect | Significant at high concentrations due to UV absorption. | Minimal if using long-wavelength probes (e.g., HiLyte Fluor™). |
| Cost | Low ($). | High ( |
Scientific Rationale for Selection
-
Use H-Lys-AMC when: You are screening for total proteolytic activity in a purified sample, or cost is the primary driver for a simple endpoint assay.
-
Use FRET Substrates when: You are conducting drug inhibition studies (IC50) . The longer peptide sequence ensures the inhibitor competes for the true active site, not just the S1 pocket. This prevents "false positives" where small molecules might block H-Lys-AMC access but fail to block the natural protein substrate.
Experimental Workflows & Protocols
Protocol A: Kinetic Assay using H-Lys-AMC
Target: Plasmin or Aminopeptidase
-
Buffer Prep: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.
-
Substrate Stock: Dissolve H-Lys-AMC in DMSO to 10 mM.
-
Determination of
:-
Prepare serial dilutions of Substrate (0, 10, 20, 50, 100, 200, 500 µM).
-
Add Enzyme (final conc. 1–10 nM) to microplate wells.
-
Initiate reaction by adding Substrate.[3]
-
Read:
continuously for 30 mins.
-
-
Calibration: You must generate an AMC standard curve (0–10 µM free AMC) to convert RFU to pmol product.
-
Note: The fluorescence of free AMC is pH-dependent. Ensure the standard curve is in the exact assay buffer.
-
Protocol B: High-Specificity Assay using FRET Peptide
Target: HIV Protease, BACE1, or MMPs
-
Buffer Prep: Specific to enzyme (e.g., Acetate buffer pH 4.5 for Cathepsins, Tris pH 7.5 for MMPs). Avoid high absorbance components.
-
Substrate Stock: Dissolve FRET peptide (e.g., EDANS-Seq-Dabcyl) in DMSO. Protect from light.
-
Inner Filter Check: Measure absorbance of the highest substrate concentration. If OD > 0.05 at
, dilute to prevent non-linear signal. -
Kinetic Run:
-
Substrate Concentration: Typically near
(1–10 µM). -
Enzyme Concentration: 1–50 nM.
-
Read:
(for EDANS/Dabcyl).
-
-
Data Processing:
-
Calculate initial velocity (
) from the linear slope. -
Correct for "Background Hydrolysis" (Substrate without Enzyme).
-
Figure 2: Workflow decision tree. Note the critical calibration step for AMC and the absorbance check for FRET.
Troubleshooting & Optimization
-
Issue: High Background Signal
-
H-Lys-AMC: Likely due to impure substrate (free AMC contamination) or autofluorescence of the screening compounds (many small molecules fluoresce in the Blue region). Solution: Switch to a Red-shifted FRET pair (e.g., TAMRA/QSY-7).
-
FRET: Incomplete quenching (synthesis purity issue) or proteolysis during storage. Solution: Store stocks at -80°C and verify purity via HPLC.
-
-
Issue: Non-Linear Reaction Rates
-
H-Lys-AMC: Substrate depletion happens fast due to low
relative to enzyme concentration. Solution: Lower enzyme concentration. -
FRET: Inner Filter Effect. If the substrate concentration is too high, it absorbs the excitation light before it reaches the focal point. Solution: Reduce substrate concentration to
OD units.
-
References
-
Zimmer, M. (2002). Green Fluorescent Protein (GFP): Applications, Structure, and Mechanism. Chemical Reviews. Link
-
Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin. Analytical Biochemistry. Link
-
Geoghegan, K. F., et al. (2012). Protease Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Thermo Fisher Scientific. Fluorescence Resonance Energy Transfer (FRET) Technology Overview. Link
-
PubChem. H-Lys-AMC Compound Summary. National Library of Medicine. Link
Sources
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal and direct capturing global substrates of lysine-modifying enzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Precision Quantitation of Proteolytic Activity: The H-Lys-AMC Fluorescence Assay
This guide outlines the technical methodology for correlating H-Lys-AMC (H-Lys(7-amino-4-methylcoumarin)) fluorescence with enzyme concentration. It is designed for researchers requiring high-sensitivity quantitation of lysine-specific aminopeptidases (e.g., Aminopeptidase B) or serine proteases with broad specificity (e.g., Trypsin-like enzymes).
Executive Summary: H-Lys-AMC vs. Alternatives
In drug development and enzymology, selecting the correct reporter substrate is critical for assay sensitivity and dynamic range. H-Lys-AMC is a fluorogenic substrate where the amino acid Lysine is amide-bonded to the fluorophore 7-amino-4-methylcoumarin (AMC).
While chromogenic substrates like H-Lys-pNA (p-nitroanilide) are common, H-Lys-AMC offers superior sensitivity, making it the standard for detecting low-abundance enzymes or working with precious samples.
Comparative Performance Matrix
| Feature | H-Lys-AMC (Fluorogenic) | H-Lys-pNA (Chromogenic) | Implication |
| Detection Limit | Low picomolar (pM) to nanomolar (nM) | Micromolar ( | AMC is ~100x more sensitive; ideal for low [Enzyme]. |
| Dynamic Range | 3-4 orders of magnitude | 1-2 orders of magnitude | AMC allows broader concentration sweeps without dilution. |
| Signal Output | Fluorescence (Ex 380nm / Em 440-460nm) | Absorbance (405 nm) | Fluorescence is less susceptible to background interference from colored compounds. |
| Interference | Inner Filter Effect (at >50 | Turbidity/Precipitation | AMC requires correction at high substrate concentrations; pNA is sensitive to cloudy samples. |
Scientific Foundation: The Signal Transduction Mechanism
The assay relies on the specific hydrolysis of the amide bond between the C-terminus of Lysine and the amino group of the AMC moiety.
-
Quenched State: Intact H-Lys-AMC has low fluorescence because the amide bond delocalizes the electrons of the coumarin ring, shifting its excitation spectrum and reducing quantum yield.
-
Active State: Upon enzymatic cleavage, free AMC is released. The electron-donating amino group restores the coumarin's full fluorescence potential.
-
Quantification: The rate of AMC release (
) is directly proportional to the molar concentration of active enzyme , assuming substrate saturation ( ).
Mechanism Diagram
Figure 1: Enzymatic hydrolysis mechanism of H-Lys-AMC. The enzyme acts as a catalyst, recycling after releasing the fluorescent AMC product.
Experimental Protocol: Correlating Fluorescence to Enzyme Concentration
Objective: Establish a linear correlation between the initial velocity of the reaction (
A. Reagent Preparation[1][2][3]
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5–8.0), 100 mM NaCl.
-
Optimization: Add 0.01% Brij-35 or Tween-20 to prevent enzyme adsorption to plastics.
-
Note: Avoid high concentrations of DTT if not strictly required, as it can occasionally interfere with coumarin fluorescence stability over long reads.
-
-
Substrate Stock: 10 mM H-Lys-AMC in dry DMSO. Store at -20°C, protected from light.
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin (Free AMC) in DMSO.
B. The "Dual-Standard" Workflow
To accurately correlate signal to enzyme mass, you must run two parallel validations:
-
AMC Standard Curve: Converts arbitrary Relative Fluorescence Units (RFU) into Molar Product (
). -
Enzyme Titration: Converts Reaction Velocity (
) into Enzyme Concentration.
Figure 2: The dual-pathway workflow ensures that fluorescence units are calibrated to physical molar quantities before correlating with enzyme activity.
C. Step-by-Step Methodology
Phase 1: The AMC Calibration Curve
Crucial for normalizing instrument sensitivity.
-
Prepare AMC standards in Assay Buffer: 0, 0.1, 0.5, 1, 2, 5, 10
M. -
Pipette 100
L of each into a black 96-well plate (flat bottom). -
Measure Fluorescence (Ex 380 nm / Em 460 nm).[1]
-
Plot: RFU (y-axis) vs. AMC Concentration (x-axis).
-
Result: The slope is your Conversion Factor (
) in .
Phase 2: Enzyme Titration
-
Enzyme Dilution: Prepare a 2-fold serial dilution of the enzyme (e.g., from 100 nM down to 0.1 nM) in Assay Buffer.
-
Substrate Mix: Prepare Assay Buffer containing H-Lys-AMC at a concentration
.-
Note: If
is unknown, use 50-100 M as a starting point.
-
-
Initiation: Add 50
L Enzyme dilution to 50 L Substrate Mix in the plate. -
Kinetic Read: Immediately read fluorescence every 30-60 seconds for 20-40 minutes at constant temperature (e.g., 25°C or 37°C).
Data Analysis & Correlation Logic
Step 1: Calculate Initial Velocity ( )
For each enzyme concentration, identify the linear portion of the kinetic trace (RFU vs. Time).
Step 2: Convert to Molar Velocity
Use the Conversion Factor (
Step 3: Correlate with Enzyme Concentration
Plot
-
Linear Region: The range where the line is straight indicates the valid assay window.
-
Turnover Number (
): The slope of this line represents the catalytic efficiency under saturating conditions.
Summary Table: Data Interpretation
| Observation | Diagnosis | Action |
| Non-linear RFU vs Time | Substrate depletion or Enzyme instability | Use only the first 5-10 mins (Initial Rate). Reduce [E]. |
| Plateau in | Inner Filter Effect or Substrate Limitation | The assay is no longer "First Order" with respect to Enzyme. Dilute Enzyme.[2][3] |
| High Background RFU | Substrate autohydrolysis or contamination | Check reagent quality. Store substrate in dry DMSO. |
Critical Considerations (Troubleshooting)
Inner Filter Effect (IFE)
At high concentrations (>50-100
-
Diagnosis: The AMC standard curve bends downwards at high concentrations.
-
Solution: Use a lower substrate concentration or apply a correction factor based on absorbance:
pH Sensitivity
The fluorescence of AMC is pH-dependent. The pKa of the AMC hydroxyl group is ~7.8.
-
Protocol Rule: Ensure your assay buffer is pH > 7.0 (optimally 7.5–8.0). Below pH 7.0, the fluorescence intensity drops significantly, requiring a different standard curve for calibration.
References
-
Substrate Specificity & Plasmin
-
Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences. Link
-
-
Fluorescence Assay Protocols
-
Sigma-Aldrich Technical Bulletin. "Fluorometric Enzyme Assay for Caspase-8 and Granzyme B (Ac-IETD-AMC)." Link
-
-
Inner Filter Effect Correction
-
AMC vs pNA Comparison
-
Bachem Peptide News. "pNA and AMC Substrates in Milligram to Multi-Gram Quantities." Link
-
-
AMC Spectral Properties
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.igem.org [static.igem.org]
- 3. nrel.colostate.edu [nrel.colostate.edu]
- 4. explorationpub.com [explorationpub.com]
- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. FluoroFinder [app.fluorofinder.com]
Safety Operating Guide
H-Lys-AMC proper disposal procedures
H-Lys-AMC Handling & Disposal: A Senior Scientist’s Technical Guide
Part 1: The Core Directive
Operational Context: H-Lys-AMC (H-Lysine-7-Amino-4-Methylcoumarin) is a fluorogenic substrate primarily used to assay aminopeptidase activity. Upon enzymatic cleavage, it releases free 7-Amino-4-methylcoumarin (AMC), a highly fluorescent marker.
The Safety Paradox: While the peptide moiety (Lysine) is benign, the cleavage product (AMC) and the solvents typically used for reconstitution (DMSO/DMF) dictate the safety profile. As a Senior Application Scientist, I often see researchers treat this merely as "biological waste" because it is used in cell assays. This is a compliance error. The presence of the coumarin fluorophore and organic solvents requires a segregated chemical waste workflow.
Part 2: Hazard Assessment & Technical Logic
Before disposal, you must understand the chemical state of your waste. The disposal path depends on whether the material is a stock solution (high concentration) or assay effluent (diluted).
Table 1: Chemical Component Analysis
| Component | Function | Hazard Class (GHS/SDS) | Critical Disposal Note |
| H-Lys-AMC | Substrate | Irritant (Skin/Eye) | Treat as hazardous chemical waste. |
| Free AMC | Fluorophore | Irritant; Potential Mutagen | Highly fluorescent; indicates contamination. |
| DMSO | Solvent | Combustible Liquid (Class 4) | Carrier Hazard: Penetrates skin, carrying toxins into the bloodstream. |
| TFA/HCl | Stabilizer | Corrosive (Trace) | Often present in salt forms; negligible in assay volumes. |
Senior Scientist Insight: Never autoclave waste containing significant amounts of H-Lys-AMC dissolved in DMSO. DMSO has a flash point of ~87°C. Autoclaving it creates a fire hazard and aerosolizes the chemical.
Part 3: Waste Stream Segregation Protocols
Scenario A: Disposal of Unused Stock (Solid or High-Conc Liquid)
Context: Expired lyophilized powder or concentrated stock (>10 mM) in DMSO.
-
Do Not Dilute: Keep the substance concentrated to minimize waste volume.
-
Primary Containment: Seal the original vial with Parafilm.
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to prevent label corrosion or leakage.
-
Labeling: Mark as "Hazardous Chemical Waste: Organic."
-
Constituents: "DMSO, H-Lys-AMC."
-
-
Action: Move to the Satellite Accumulation Area (SAA) for EHS pickup.
Scenario B: Disposal of Assay Waste (Microplates/Aqueous)
Context: 96-well plates containing buffers, cell lysates, and dilute substrate (<100 µM).
The "Mixed Waste" Dilemma: If your assay uses live cells or viral vectors, you have Mixed Waste (Biological + Chemical).
-
Step 1: Biological Inactivation (Chemical Method)
-
Add 10% Bleach (Sodium Hypochlorite) to the wells. Allow to sit for 20 minutes.
-
Why? This kills the biological agent. Note: Bleach may quench the AMC fluorescence, removing the visual cue, but the chemical remains.
-
-
Step 2: Liquid Extraction
-
Aspirate the liquid into a dedicated "Aqueous Chemical Waste" carboy.
-
Crucial: Do not pour down the sink. Even dilute coumarins can trigger environmental sensors or violate local effluent regulations.
-
-
Step 3: Solid Waste
-
The empty microplate, now chemically contaminated but biologically inactive, should be disposed of in the Solid Chemical Waste bin (often a bucket with a liner), not the red biohazard bag.
-
Scenario C: Spills & Decontamination (Self-Validating Protocol)
Context: You dropped a vial or splashed the bench.
-
Visual Validation: Turn off the room lights and use a handheld UV lamp (365 nm) .
-
Absorb: Use paper towels soaked in 70% Ethanol or mild detergent to wipe the area.
-
Re-Verify: Shine the UV light again. If it glows, you are not done. Repeat until no fluorescence is visible.
-
Disposal: Place contaminated paper towels into Solid Chemical Waste .
Part 4: Decision Logic Visualization
The following diagram illustrates the decision matrix for H-Lys-AMC waste streams, ensuring compliance with RCRA and Biosafety standards.
Figure 1: Decision matrix for segregating H-Lys-AMC waste streams. Note the strict prohibition of drain disposal for coumarin derivatives.
Part 5: Regulatory & Safety Grounding
1. RCRA Compliance (USA): While H-Lys-AMC is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Characteristic Waste" definition if dissolved in flammable solvents (Ignitability - D001) or if the local authority deems the coumarin derivative toxic. Always default to Hazardous Waste classification to ensure "Cradle-to-Grave" tracking [1].
2. The DMSO Factor: Many researchers forget that the solvent often dictates the disposal method. DMSO is an organic solvent. Mixing DMSO waste with aqueous bleach waste can sometimes cause exothermic reactions or off-gassing.
-
Protocol: If your assay contains >10% DMSO, do not mix with large volumes of bleach. Collect as "Flammable/Organic Waste" immediately [2].
3. Reference Standards:
-
SDS Validation: Always consult the specific Safety Data Sheet (SDS) from the manufacturer (e.g., Bachem, Sigma) before use. Look for Section 13: Disposal Considerations [3].
References
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
Princeton University EHS. Biological Waste Disposal: Mixed Waste Guidelines. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
